Diethyl(methyl)(1-phenylethenyl)silane
Description
Structure
3D Structure
Properties
CAS No. |
62655-46-3 |
|---|---|
Molecular Formula |
C13H20Si |
Molecular Weight |
204.38 g/mol |
IUPAC Name |
diethyl-methyl-(1-phenylethenyl)silane |
InChI |
InChI=1S/C13H20Si/c1-5-14(4,6-2)12(3)13-10-8-7-9-11-13/h7-11H,3,5-6H2,1-2,4H3 |
InChI Key |
VTRQSANZXCAGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(CC)C(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenylethenyl Silane Derivatives
Hydrosilylation Strategies for Vinylsilane Synthesis
Hydrosilylation involves the addition of a silicon-hydride bond across an unsaturated bond, such as the carbon-carbon triple bond in alkynes. This reaction provides a direct pathway to vinylsilanes. The reaction can be initiated by various means, but transition metal catalysis is the most prevalent and efficient method, offering control over the reaction's selectivity.
The transition metal-catalyzed hydrosilylation of alkynes is a powerful tool for the synthesis of vinylsilane derivatives. A variety of metals, including platinum, palladium, rhodium, copper, and manganese, have been shown to effectively catalyze this transformation. The choice of catalyst, ligands, silane (B1218182), and reaction conditions can significantly influence the regio- and stereoselectivity of the addition, leading to different vinylsilane isomers. researchgate.net
The hydrosilylation of terminal alkynes, such as phenylacetylene (B144264), can theoretically yield three primary isomers: the α-product (Markovnikov addition), the β-(E)-product (anti-Markovnikov, syn-addition), and the β-(Z)-product (anti-Markovnikov, anti-addition). The control of regioselectivity (α vs. β) and stereoselectivity (E vs. Z) is a critical aspect of these synthetic methodologies. rsc.org
The outcome of the reaction is governed by a complex interplay of steric and electronic factors of the substrates, as well as the nature of the catalyst and ligands. acs.org For instance, the steric bulk of the ligands on the metal center can influence which face of the alkyne is approached by the silyl (B83357) group, thereby dictating the stereochemistry of the resulting vinylsilane. acs.org
Table 1: Possible Isomers from the Hydrosilylation of Phenylacetylene
| Isomer Name | Addition Type | Structure |
| α-(1-Phenylethenyl)silane | Markovnikov | SiR₃ attached to the same carbon as the phenyl group |
| β-(E)-Styrylsilane | anti-Markovnikov, syn-addition | SiR₃ and H added to opposite sides of the former triple bond |
| β-(Z)-Styrylsilane | anti-Markovnikov, anti-addition | SiR₃ and H added to the same side of the former triple bond |
Palladium complexes are effective catalysts for the hydrosilylation of alkynes. These reactions can be controlled by the choice of ligands. For example, the use of hemilabile hybrid P,O ligands in palladium-catalyzed hydrosilylation has been shown to influence the regioselectivity of the reaction. nih.gov Palladium-catalyzed systems, often in combination with other methodologies like cross-coupling reactions, provide a pathway for the formal hydrocarbation of terminal alkynes. acs.org The development of ultramild reaction conditions, such as performing the hydrocarbonylation of alkynes under atmospheric pressure of carbon monoxide in the absence of acids, highlights the advancements in palladium catalysis. rsc.org
Copper catalysis offers a cost-effective and environmentally benign alternative to precious metal catalysts for alkyne hydrosilylation. Copper-catalyzed reactions have been developed that exhibit high regio- and stereoselectivity. nih.gov For instance, a copper-catalyzed anti-Markovnikov hydrosilylation of alkynes with PhSiH₃ has been reported to show excellent recognition between terminal and internal triple bonds, yielding (E)-vinylsilanes with high regioselectivity. organic-chemistry.org Furthermore, copper-catalyzed ligand-controlled selective 1,2- and 1,4-hydrosilylation of 1,3-enynes can produce enantiomerically enriched propargyl- and 1,2-allenylsilane products. nih.gov Photocatalytic approaches using copper complexes under continuous flow conditions have also been described, allowing for the efficient hydrosilylation of a wide range of alkynes and alkenes. nih.gov
Manganese, being an earth-abundant and low-toxicity metal, has emerged as a promising catalyst for hydrosilylation reactions. nih.gov Manganese-catalyzed hydrosilylation of alkynes can proceed through different mechanisms, leading to stereodivergent outcomes. For example, mononuclear manganese complexes may favor an organometallic mechanism, while binuclear complexes can operate via a radical mechanism. rsc.orgrsc.org Air-stable manganese-NHC (N-heterocyclic carbene) complexes have been shown to be effective catalysts for the hydrosilylation of terminal alkynes, with good selectivity towards the less thermodynamically stable β-(Z)-vinylsilanes. acs.org Photocatalytic activation of the Si-H bond in silanes using manganese catalysts under visible light provides a mild and efficient route to (Z)-vinylsilanes with high regio- and stereoselectivity. organic-chemistry.org
Table 2: Comparison of Metal Catalysts in Alkyne Hydrosilylation
| Metal Catalyst | Typical Selectivity | Key Features |
| Palladium | Varies with ligands | Mild reaction conditions, compatible with cross-coupling |
| Copper | High regio- and stereoselectivity | Cost-effective, photocatalytic options available |
| Manganese | Stereodivergent (E or Z) | Earth-abundant, mechanistic dichotomy |
| Rhodium | Varies (E or Z) | Cationic complexes show opposite selectivity to neutral ones |
Rhodium complexes are also highly effective catalysts for the hydrosilylation of 1-alkynes. A notable characteristic of rhodium catalysis is the ability to tune the stereoselectivity by modulating the cationic or neutral nature of the complex. Neutral rhodium complexes typically yield (Z)-vinylsilanes as the major product through a trans-addition of the Si-H bond. In contrast, cationic rhodium complexes can exhibit opposite stereoselectivity, favoring the formation of (E)-vinylsilanes. acs.org The use of specific ligands, such as XantPhos with a dirhodium(II) complex, can lead to highly regio- and stereoselective synthesis of β-(Z) vinylsilanes. rsc.orgdntb.gov.ua
Transition Metal-Catalyzed Hydrosilylation of Alkynes
Carbon-Silicon Bond Formation via Metallation and Cross-Coupling
Carbometallation of silylacetylenes involves the addition of an organometallic reagent across the carbon-carbon triple bond of an alkynylsilane. This reaction can be a powerful tool for the synthesis of highly substituted vinylsilanes. To synthesize a (1-phenylethenyl)silane derivative via this route, one would start with a silylacetylene and add a phenylmetallic reagent. The success of this approach hinges on the regioselectivity of the carbometallation, which must place the phenyl group and the metal on the same carbon atom of the original triple bond to afford the desired 1,1-disubstituted pattern after quenching. While conceptually feasible, specific examples of this transformation leading to the (1-phenylethenyl)silane scaffold are not prominently featured in the general literature, suggesting that controlling the regioselectivity for this specific substitution pattern can be challenging.
Silylmetallation of alkynes is a process where a silicon-metal species adds across a carbon-carbon triple bond. For the synthesis of (1-phenylethenyl)silanes, this would involve the silylmetallation of phenylacetylene. The regioselectivity of this addition is crucial. To obtain the target structure, the silyl group must add to the internal carbon of the alkyne, and the metal to the terminal carbon. Subsequent reaction with an electrophile would then replace the metal. Methods such as silylcupration and silylzinconation have been developed for the silylmetallation of terminal alkynes. However, these reactions often favor the formation of the β-vinylsilane isomer, where the silyl group adds to the terminal carbon. Achieving the desired α-regioselectivity for the synthesis of (1-phenylethenyl)silanes via this method often requires specific directing groups or carefully designed catalytic systems that can overcome the intrinsic steric and electronic biases of the reaction.
Silyl-Heck Reaction Analogues
The silyl-Heck reaction presents a powerful method for the direct silylation of alkenes, providing a route to vinylsilanes. This palladium-catalyzed process is analogous to the traditional Heck reaction, where a silyl group is introduced instead of an aryl or vinyl group.
A high-yielding protocol for the palladium-catalyzed silylation of terminal alkenes, including styrenes, has been developed, which can be adapted for the synthesis of Diethyl(methyl)(1-phenylethenyl)silane. nih.govnih.gov This method allows for the facile conversion of styrenes to E-β-silyl styrenes. nih.govnih.gov The reaction typically employs a palladium catalyst, a suitable phosphine (B1218219) ligand, and a silyl halide. For the synthesis of the target compound, styrene (B11656) would be reacted with diethyl(methyl)silyl halide in the presence of a palladium catalyst.
The catalytic cycle is thought to involve the oxidative addition of the silyl halide to a low-valent palladium species, followed by insertion of the alkene (styrene) into the palladium-silicon bond. A subsequent β-hydride elimination then furnishes the desired vinylsilane and regenerates the active palladium catalyst. nih.gov The choice of ligand is crucial for the success of the reaction, with bulky and electron-rich phosphines often providing the best results. nih.gov
Table 1: Representative Conditions for Palladium-Catalyzed Silylation of Styrenes
| Catalyst | Ligand | Silyl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |
| Pd(OAc)₂ | tBuPPh₂ | TMSI | Et₃N | Toluene | 50 | 95 | nih.gov |
| Pd(OAc)₂ | tBuPPh₂ | TMSCl/LiI | Et₃N | Toluene | 50 | - | nih.govresearchgate.net |
Note: The table presents data for the synthesis of trimethyl(1-phenylethenyl)silane as a representative example. Similar conditions would be applicable for the synthesis of this compound using the corresponding diethyl(methyl)silyl halide.
The silyl-Heck reaction of styrenes generally leads to the formation of the E-isomer of the β-silylstyrene with high stereoselectivity. nih.govnih.gov This stereochemical outcome is a result of the syn-addition of the palladium-silyl species across the double bond, followed by syn-β-hydride elimination. The stereoselectivity can be influenced by the choice of catalyst, ligand, and reaction conditions. While the palladium-catalyzed silylation of terminal alkenes is a prominent method, other transition metals have also been explored for the stereoselective synthesis of vinylsilanes. For instance, copper-catalyzed silylation of alkenes with silanes has been shown to be an efficient and stereoselective method for the synthesis of vinylsilanes. rsc.org
Grignard and Organolithium Reagent Mediated Routes
The use of highly nucleophilic Grignard and organolithium reagents is a classic and versatile approach for the formation of C-Si bonds. These methods involve the reaction of an organometallic species with a suitable chlorosilane.
The synthesis of this compound can be readily achieved by the reaction of a 1-phenylethenyl Grignard reagent (1-phenylethenylmagnesium halide) or a 1-phenylethenyllithium reagent with diethyl(methyl)chlorosilane. gelest.com The organometallic reagent acts as a potent nucleophile, attacking the electrophilic silicon atom of the chlorosilane and displacing the chloride to form the desired C-Si bond. gelest.com
The 1-phenylethenyl Grignard reagent is typically prepared by reacting α-bromostyrene with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). google.com Similarly, the organolithium reagent can be generated through the reaction of α-bromostyrene or α-chlorostyrene with an alkyllithium reagent (e.g., n-butyllithium) or with lithium metal. The subsequent addition of diethyl(methyl)chlorosilane to the solution of the organometallic reagent at low temperatures affords the target vinylsilane. The reaction is typically rapid and proceeds in good yield. The choice of solvent can be critical, with THF often enhancing the reactivity of Grignard reagents compared to diethyl ether. researchgate.net
Table 2: General Reaction Scheme for Grignard-Mediated Synthesis
| Organohalide | Metal | Chlorosilane | Solvent | Product |
| α-Bromostyrene | Mg | Et₂MeSiCl | Diethyl ether/THF | This compound |
Earth-Abundant Metal Catalysis for C-Si Bond Construction
In recent years, there has been a significant shift towards the use of earth-abundant and less toxic metals as catalysts in organic synthesis to replace precious metals like palladium. For the construction of C-Si bonds in vinylsilanes, catalysts based on metals such as copper, iron, and cobalt have shown considerable promise. researchgate.net These metals can catalyze the hydrosilylation of alkynes, which is an atom-economical method for synthesizing vinylsilanes. researchgate.net While specific examples detailing the synthesis of this compound using these catalysts are not prevalent in the literature, the general principles can be applied. For instance, the copper-catalyzed silylation of terminal alkenes with silanes offers a low-cost and environmentally benign alternative to palladium-based systems. rsc.org
Olefin Metathesis and Related Reactions
Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds and has found widespread application in organic and polymer synthesis. nih.govgoogle.com In the context of vinylsilane synthesis, cross-metathesis could potentially be employed. For example, the cross-metathesis of styrene with a vinyl-substituted silane, such as vinyldiethyl(methyl)silane, in the presence of a suitable ruthenium catalyst (e.g., Grubbs' catalyst) could, in principle, yield this compound and ethylene (B1197577) as a byproduct. However, the efficiency and selectivity of such a reaction would depend on the relative reactivities of the starting olefins and the stability of the catalyst. While olefin metathesis is a versatile methodology, its application for the direct synthesis of (1-phenylethenyl)silane derivatives from simple precursors is less common compared to the other methods discussed.
Cross Metathesis in Vinylsilane Synthesis
Cross metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, and its application to vinylsilane synthesis provides a direct route to substituted alkenylsilanes. researchgate.net This methodology typically involves the reaction of a simple vinylsilane with another olefin in the presence of a ruthenium-based catalyst, such as Grubbs' catalyst. d-nb.info
The cross-metathesis of various vinylsilanes with styrene, catalyzed by complexes like [Cl2(PCy3)2Ru=CHPh], yields (E)-silylstyrene derivatives and ethylene. acs.org The reaction is highly selective and can proceed efficiently even at room temperature. acs.org A key factor for achieving high conversion rates is the removal of the volatile ethylene byproduct, which drives the reaction equilibrium toward the desired product. acs.org The reaction mechanism is understood to proceed through a metallacarbene intermediate. d-nb.infoacs.org
The efficiency of the metathesis is significantly influenced by the substituents on the silicon atom. Vinylsilanes with electron-withdrawing groups, such as vinyltrialkoxy- or vinyltris(trimethylsiloxy)silanes, show very high conversions (≥95%) when reacted with styrene. d-nb.infoacs.org In contrast, increasing the number of methyl groups on the silicon atom tends to decrease the reaction's efficiency. acs.orgacs.org The reaction is highly stereoselective, with a strong preference for the formation of the E-isomer of the resulting silylstyrene. d-nb.info
Table 1: Examples of Cross-Metathesis for Silylstyrene Synthesis acs.org
| Vinylsilane Substrate | Olefin Partner | Catalyst | Conversion (%) | Product |
|---|---|---|---|---|
| H₂C=CHSi(OEt)₃ | Styrene | [Cl₂(PCy₃)₂Ru=CHPh] | ≥95 | (E)-Ph-CH=CH-Si(OEt)₃ |
| H₂C=CHSi(OSiMe₃)₃ | Styrene | [Cl₂(PCy₃)₂Ru=CHPh] | ≥95 | (E)-Ph-CH=CH-Si(OSiMe₃)₃ |
| H₂C=CHSiMe(OEt)₂ | Styrene | [Cl₂(PCy₃)₂Ru=CHPh] | 80 | (E)-Ph-CH=CH-SiMe(OEt)₂ |
| H₂C=CHSiMe₂(OEt) | Styrene | [Cl₂(PCy₃)₂Ru=CHPh] | 50 | (E)-Ph-CH=CH-SiMe₂(OEt) |
Ring-Closing Metathesis for Vinylsiloxanes
Ring-closing metathesis (RCM) is a variation of olefin metathesis used to synthesize unsaturated cyclic compounds from acyclic dienes. wikipedia.orgorganic-chemistry.org This strategy is particularly useful for creating cyclic vinylsiloxanes and other silicon-containing heterocycles. wikipedia.org The reaction is catalyzed by metal-carbene complexes, most commonly those based on ruthenium, such as Grubbs' catalysts. organic-chemistry.org
The process involves the intramolecular reaction of two terminal alkene functionalities within a single molecule. wikipedia.org For the synthesis of vinylsiloxanes, a precursor containing at least two vinyl groups linked by a siloxane chain is required. The RCM reaction proceeds via a metallacyclobutane intermediate, ultimately forming a cycloalkene and releasing ethylene. organic-chemistry.org
A notable application of this principle is the synthesis of dihydrooxasilines through a relay ring-closing metathesis (RRCM) reaction using a Grubbs II catalyst. nih.gov These cyclic silyl ethers can then undergo a subsequent ring-opening reaction to produce Z-vinyl silanes, which are valuable synthetic intermediates. nih.gov This two-step sequence demonstrates the utility of RCM in accessing specific stereoisomers of vinylsilanes that might be difficult to obtain through other methods. nih.gov The RCM approach is valued for its tolerance of various functional groups and its ability to form rings of various sizes, from 5 to over 30 atoms. wikipedia.org
Other Advanced Synthetic Strategies
Beyond metathesis, several other modern synthetic methods provide access to (1-phenylethenyl)silane derivatives.
Enesilylation is a fundamental method for the synthesis of vinylsilanes, which are structurally equivalent to silyl enol ethers. This reaction involves the trapping of an enolate intermediate with a silyl halide. To synthesize a (1-phenylethenyl)silane derivative, a ketone such as acetophenone (B1666503) can be deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This process generates a specific enolate.
The subsequent introduction of an electrophilic silicon species, such as diethyl(methyl)silyl chloride, to the enolate results in the formation of a new silicon-oxygen bond, yielding the corresponding silyl enol ether. This product is a vinylsilane where the silyl group is attached to the oxygen atom of the enol. Alternatively, under different conditions or with different substrates, C-silylation can occur to form a direct carbon-silicon bond on the alpha-carbon.
A more recent and specialized method for vinylsilane synthesis involves the copper-catalyzed silylation of vinyliodonium salts. organic-chemistry.org This approach allows for the direct formation of a carbon-silicon bond on a vinyl scaffold. The reaction couples a vinyliodonium salt with a zinc-based silicon nucleophile. organic-chemistry.org
This method is operationally simple and demonstrates high tolerance for a range of functional groups. The reaction proceeds efficiently to provide vinylsilanes in high yields, likely operating through a Cu(I)/Cu(III) catalytic cycle. organic-chemistry.org This strategy offers a direct pathway to vinylsilanes from readily accessible alkyne precursors, which can be converted into the necessary vinyliodonium salts. organic-chemistry.orgnih.gov
A sophisticated strategy for synthesizing functionalized vinylsilanes utilizes propargyl silanes as starting materials. nih.gov This multi-step process begins with a terminal alkyne that has a silyl group at the propargylic position. nih.gov
Reactivity and Mechanistic Investigations of 1 Phenylethenyl Silane Frameworks
Carbon-Carbon Bond Forming Reactions
(1-Phenylethenyl)silanes are excellent substrates for various carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures. Their utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions.
Vinylsilanes, including the (1-phenylethenyl)silane moiety, are widely used in cross-coupling reactions to form new carbon-carbon bonds. These reactions typically involve the palladium-catalyzed coupling of the vinylsilane with an organic halide or triflate.
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. wikipedia.org For vinylsilanes like (1-phenylethenyl)silanes, this reaction provides a powerful method for the formation of styrenyl derivatives. The reaction is typically activated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which facilitates the formation of a pentacoordinate silicate (B1173343) intermediate, enhancing the nucleophilicity of the vinyl group for transmetalation to the palladium center. organic-chemistry.org
The general mechanism involves the oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the activated vinylsilane, and finally, reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. wikipedia.orgnih.gov
Table 1: Examples of Hiyama Cross-Coupling of Vinylsilanes with Aryl Halides Note: The following data is based on general vinylsilane reactivity and not specifically on Diethyl(methyl)(1-phenylethenyl)silane.
| Vinylsilane | Aryl Halide | Catalyst | Activator | Product | Yield (%) |
| Trimethyl(vinyl)silane | Iodobenzene | Pd(PPh₃)₄ | TBAF | Styrene (B11656) | 85 |
| Triethoxy(vinyl)silane | 4-Bromotoluene | Pd(OAc)₂/SPhos | TBAF | 4-Methylstyrene | 92 |
| Dimethyl(phenyl)(vinyl)silane | 1-Iodonaphthalene | Pd₂(dba)₃/XPhos | CsF | 1-Vinylnaphthalene | 88 |
Beyond the fluoride-activated Hiyama coupling, palladium-catalyzed cross-coupling of (1-phenylethenyl)silanes with aryl and vinyl halides can be achieved under various conditions. The choice of catalyst, ligands, and additives is crucial for achieving high yields and selectivity. gelest.com Organosilanols, which can be generated in situ from the corresponding silanes, have also been shown to be effective coupling partners. nih.govnih.gov
The reaction scope is broad, accommodating a wide range of functional groups on both the vinylsilane and the halide partner. This tolerance makes it a valuable tool in the synthesis of complex molecules. researchgate.net
Table 2: Palladium-Catalyzed Cross-Coupling of Vinylsilanes Note: The following data is based on general vinylsilane reactivity and not specifically on this compound.
| Vinylsilane Derivative | Coupling Partner | Catalyst System | Product | Yield (%) |
| (1-Phenylethenyl)dimethylsilanol | 4-Iodoanisole | Pd(PPh₃)₄ | 1-Methoxy-4-(1-phenylethenyl)benzene | 90 |
| Triethoxy(1-phenylethenyl)silane | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | 1-Nitro-4-(1-phenylethenyl)benzene | 82 |
| (1-Phenylethenyl)trimethoxysilane | (E)-1-Bromo-2-phenylethene | Pd(OAc)₂/PCy₃ | (E)-1,4-Diphenyl-1,3-butadiene | 78 |
A key feature of palladium-catalyzed cross-coupling reactions involving vinylsilanes is the high degree of stereospecificity with respect to the geometry of the double bond. gelest.com The reaction generally proceeds with retention of configuration, meaning that a (Z)-vinylsilane will yield a (Z)-alkene and a (E)-vinylsilane will result in an (E)-alkene. This stereochemical outcome is a consequence of the concerted nature of the transmetalation and reductive elimination steps in the catalytic cycle.
This stereospecificity is of significant importance in natural product synthesis and materials science, where the geometric configuration of olefins can have a profound impact on biological activity and material properties. nih.gov
While the direct allylation and crotylation of (1-phenylethenyl)silanes are not as extensively documented as their cross-coupling reactions, the principles of vinylsilane reactivity suggest potential pathways for such transformations. Conceptually, these reactions could proceed through activation of the vinylsilane, followed by nucleophilic attack on an allylic or crotylic electrophile.
Alternatively, the synthesis of allylated or crotylated structures can be achieved through other synthetic routes that utilize vinylsilanes as precursors. For instance, a one-pot synthesis of styrene derivatives from allyl silanes has been developed, which involves a B(C₆F₅)₃-catalyzed isomerization of the allyl silane (B1218182) to a vinylsilane, followed by a Hiyama coupling. researchgate.net This indicates the synthetic connectivity between these classes of compounds, even if direct allylation of a pre-formed (1-phenylethenyl)silane is not the chosen route.
Cross-Coupling Reactions of Vinylsilanes
Functional Group Transformations and Derivatizations
The (1-phenylethenyl)silane framework can undergo various functional group transformations and derivatizations, further highlighting its versatility in organic synthesis. These transformations can target the vinyl group or the silicon center.
One notable transformation is the epoxidation of the double bond, followed by ring-opening reactions to introduce new functionalities. Additionally, hydrosilylation of the vinyl group can lead to the formation of vicinal disilyl compounds. researchgate.net The silyl (B83357) group itself can be a site of modification. For instance, styrylsilanes can be used as coupling agents to immobilize organic functional groups on silica (B1680970) and glass surfaces. rsc.orgelsevierpure.com This involves the reaction of the silane moiety with surface silanol (B1196071) groups, forming stable siloxane bonds.
Furthermore, the silyl group can be replaced with other functional groups. For example, protodesilylation can replace the silyl group with a hydrogen atom, while halodesilylation can introduce a halogen. These transformations allow for the strategic use of the silyl group as a directing group or a placeholder, which is later removed or replaced.
Desilylative Halogenations
Desilylative halogenation is a key reaction of vinylsilanes, enabling the stereoselective synthesis of vinyl halides. This electrophilic substitution reaction involves the cleavage of the carbon-silicon bond and the formation of a new carbon-halogen bond. The reaction typically proceeds with retention of the double bond geometry. For (1-phenylethenyl)silanes, this transformation provides a direct route to 1-halo-1-phenylethenes, which are valuable synthetic intermediates.
The reaction is generally carried out using electrophilic halogenating agents. For instance, iodination can be achieved with iodine monochloride (ICl) or N-iodosuccinimide (NIS), while bromination can be effected with N-bromosuccinimide (NBS). The choice of reagent and reaction conditions can influence the yield and selectivity of the process.
Table 1: Examples of Desilylative Halogenation of Vinylsilanes
| Vinylsilane Substrate | Halogenating Agent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| (E)-β-Styryltrimethylsilane | I₂ | CCl₄, reflux | (E)-β-Iodostyrene | 95 |
| (Z)-β-Styryltrimethylsilane | I₂ | CCl₄, reflux | (Z)-β-Iodostyrene | 92 |
| 1-Phenylvinyllithium (from vinylsilane) | Br₂ | THF, -78 °C | 1-Bromo-1-phenylethene | 85 |
Note: The data in this table is based on reactions of analogous vinylsilane compounds, as specific data for this compound was not available in the searched literature.
Acylation and Enone Formation
The acylation of (1-phenylethenyl)silanes provides a direct route to α,β-unsaturated ketones (enones). This reaction is a form of Friedel-Crafts acylation, where the vinylsilane acts as a nucleophile that attacks an acylium ion generated from an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. chemijournal.comeurjchem.com The reaction is site-selective, with the acyl group typically adding to the carbon atom that bears the silyl group. researchgate.net
The choice of Lewis acid is crucial for the success of the reaction, with common catalysts including aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and zinc chloride (ZnCl₂). eurjchem.comrsc.org The reaction conditions, such as solvent and temperature, can also significantly impact the yield and selectivity of the enone formation. chemijournal.com
Table 2: Examples of Acylation of Vinylsilanes for Enone Formation
| Vinylsilane Substrate | Acylating Agent | Lewis Acid | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| Trimethyl(1-phenylethenyl)silane | Acetyl chloride | AlCl₃ | CH₂Cl₂, 0 °C to rt | 3-Phenylbut-3-en-2-one | 75 |
| Trimethyl(styryl)silane | Propanoyl chloride | TiCl₄ | CH₂Cl₂, -78 °C | 1-Phenylpent-1-en-3-one | 82 |
Note: The data in this table is based on reactions of analogous vinylsilane compounds, as specific data for this compound was not available in the searched literature.
Radical Reactions Mediated by Silyl Species
(1-Phenylethenyl)silane frameworks can participate in radical reactions, often mediated by the presence of the silyl group. These reactions can be initiated by radical initiators, such as AIBN or triethylborane, or through photoredox catalysis. mdpi.comwikipedia.org One common type of radical reaction is the addition of a radical species to the double bond of the vinylsilane.
A notable example is the thiol-ene reaction, which involves the radical addition of a thiol to the alkene. researchgate.netprinceton.edu This reaction proceeds via a chain mechanism initiated by the formation of a thiyl radical, which then adds to the double bond of the vinylsilane in an anti-Markovnikov fashion. researchgate.netnih.gov The resulting carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain. gelest.com
Silyl radicals themselves can also be generated and participate in various transformations. For instance, photoredox catalysis can be used to generate silyl radicals from silanes, which can then undergo addition to activated alkenes. researchgate.net
Hydrolysis and Silanol Formation
The hydrolysis of alkoxysilanes, including this compound if it were an alkoxysilane, to form silanols is a fundamental reaction in organosilicon chemistry. This reaction can be catalyzed by either acids or bases. researchgate.netsci-hub.st The rate of hydrolysis is influenced by several factors, including the pH of the medium, the nature of the substituents on the silicon atom, and the solvent. nih.govdntb.gov.uanih.govepa.gov
Under acidic conditions, the hydrolysis is initiated by the protonation of an alkoxy group, making it a better leaving group. nih.govrsc.org In contrast, under basic conditions, the reaction proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.gov Generally, acid-catalyzed hydrolysis is faster than base-catalyzed hydrolysis. sci-hub.st The steric bulk of the substituents on the silicon atom can also affect the rate of hydrolysis, with bulkier groups generally slowing down the reaction. researchgate.net
The resulting silanols are often intermediates that can undergo self-condensation to form siloxanes, especially under basic conditions. nih.gov However, under controlled acidic conditions, the silanol can be isolated. nih.gov
Table 3: Factors Influencing the Rate of Silane Hydrolysis
| Factor | Effect on Hydrolysis Rate |
|---|---|
| pH | Catalyzed by both acid and base; generally faster under acidic conditions. researchgate.netsci-hub.st |
| Steric Hindrance | Bulkier substituents on silicon decrease the reaction rate. researchgate.net |
| Electronic Effects | Electron-withdrawing groups on silicon can increase the rate of nucleophilic attack. |
| Solvent | The polarity and protic nature of the solvent can influence the reaction kinetics. nih.gov |
| Catalyst | The type and concentration of the acid or base catalyst significantly affect the rate. dntb.gov.ua |
Insertions into Si-C and Si-Cl Bonds
Insertion reactions into the silicon-carbon (Si-C) and silicon-chlorine (Si-Cl) bonds of organosilanes represent a powerful method for the formation of new chemical bonds. While insertions into the Si-C bond of a vinylsilane are less common, related transformations have been reported. For example, palladium-catalyzed carbene migratory insertion into a C-Si bond has been demonstrated. capes.gov.br Rhodium-catalyzed additions of silylarenes to electrophiles can proceed via C-Si bond activation, driven by π-coordination. rsc.orgorganic-chemistry.org
More prevalent are insertion reactions into Si-Cl bonds. The silyl-Heck reaction, for instance, can be conceptualized as an insertion of an alkene into a palladium-silicon bond, which can be generated from a chlorosilane. researchgate.netresearchgate.net However, direct insertion into the strong Si-Cl bond is challenging. capes.gov.br Zirconocene-catalyzed silylations of alkenes with chlorosilanes have also been developed, though the mechanism is distinct from a direct insertion into the Si-Cl bond. capes.gov.br Nickel-catalyzed insertions of vinylidenes into Si-H bonds provide a route to trisubstituted vinylsilanes.
Mechanistic Pathways and Theoretical Studies
Understanding the mechanistic pathways of reactions involving (1-phenylethenyl)silane frameworks is crucial for optimizing existing transformations and developing new synthetic methodologies. Theoretical studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the electronic structure and reactivity of these compounds. rsc.orgorganic-chemistry.org
Elucidation of Catalytic Cycles
The elucidation of catalytic cycles is fundamental to understanding how catalysts mediate the reactions of (1-phenylethenyl)silanes. A well-studied example is the palladium-catalyzed silyl-Heck reaction, which provides a route to vinylsilanes. nih.gov The proposed catalytic cycle typically involves the oxidative addition of a silyl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the Pd-Si bond. Subsequent β-hydride elimination and reductive elimination steps regenerate the catalyst and yield the vinylsilane product. nih.govepa.gov
Another important catalytic process is the silylative coupling of styrenes with vinylsilanes, often catalyzed by ruthenium or rhodium complexes. The catalytic cycle for this reaction can involve the migratory insertion of the styrene into a metal-silicon bond. nih.gov Theoretical studies can help to elucidate the energetics of these elementary steps and predict the regioselectivity and stereoselectivity of the reaction.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and reactivity of organosilicon compounds like this compound. nih.gov DFT calculations provide insights into molecular geometries, thermodynamic parameters, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reaction pathways. scirp.orgnih.gov
For phenyl-substituted silane derivatives, DFT calculations, often using methods like B3LYP with a 6-31G* basis set, can be employed to determine fully optimized geometries and vibrational frequencies. researchgate.net From these fundamental calculations, key thermodynamic properties such as standard enthalpy of formation (ΔfH°), standard free energy of formation (ΔfG°), and molar heat capacity (Cp,m) can be derived. researchgate.netresearchgate.net These parameters are vital for understanding the stability of the molecule and the energetics of its potential reactions.
In the context of reactivity, DFT is used to model transition states and calculate activation barriers for various reactions, such as electrophilic additions to the vinyl group or nucleophilic substitution at the silicon center. researchgate.net For instance, in Diels-Alder reactions involving vinylsilanes, DFT can predict relative reactivities and activation parameters, helping to identify the most favorable synthetic routes. researchgate.net The calculated energies for transition states and intermediates elucidate the reaction mechanism, for example, whether a reaction proceeds through a concerted or stepwise pathway. nih.gov
Table 1: Representative Thermodynamic Data for Phenyl Silane Derivatives Calculated via DFT
| Compound | Method/Basis Set | ΔfH° (kJ/mol) | ΔfG° (kJ/mol) | Cp,m (J/mol·K) |
|---|---|---|---|---|
| Trimethyl(phenyl)silane | B3LYP/6-31G | -65.2 | 145.8 | 245.3 |
| Dimethyl(diphenyl)silane | B3LYP/6-31G | 88.1 | 340.1 | 320.7 |
| Methyl(triphenyl)silane | B3LYP/6-31G | 241.5 | 535.5 | 395.1 |
| Tetraphenylsilane | B3LYP/6-31G | 395.0 | 730.9 | 468.6 |
Note: The data presented are illustrative for phenyl silane derivatives and are based on typical results from DFT calculations. researchgate.net Actual values for this compound would require specific computation.
Reaction Kinetic Studies
Reaction kinetic studies are essential for quantitatively understanding the reactivity of (1-phenylethenyl)silane frameworks. These studies measure reaction rates under various conditions (temperature, concentration, catalyst, solvent) to determine rate laws and activation parameters (activation energy, pre-exponential factor). mdpi.comresearchgate.net
A common reaction for vinylsilanes is hydrolysis and condensation, particularly if alkoxy or chloro groups are present on the silicon atom. The kinetics of these sol-gel processes are highly dependent on pH. mdpi.com Generally, hydrolysis is rapid in acidic media, while condensation is the rate-limiting step; conversely, in alkaline media, condensation is fast. mdpi.comresearchgate.netd-nb.info The nature of the substituents on the silicon atom also significantly influences the rates. Electron-withdrawing groups can stabilize transition states in base-catalyzed hydrolysis, whereas electron-donating alkyl groups can accelerate acid-catalyzed hydrolysis. cfmats.com
For addition reactions, such as the electrophilic alkylation of vinylsilanes, kinetic measurements can reveal the influence of the silyl group on the reactivity of the double bond. researchgate.net For example, photometric measurements of reactions with stabilized carbocations (like benzhydrylium ions) show that these reactions follow second-order kinetics. researchgate.net Such studies allow for the quantitative comparison of the nucleophilicity of different vinylsilanes. researchgate.net In the emulsion copolymerization of vinyl acetate (B1210297) and vinyl trimethoxysilane, kinetic studies revealed that high concentrations of the silane monomer could halt the polymerization due to the termination of slow-propagating radicals in the aqueous phase. rsc.org
Table 2: Factors Influencing Silane Hydrolysis and Condensation Kinetics
| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Typical Conditions |
|---|---|---|---|
| Low pH (Acidic) | Fast | Slow | pH 3-5 |
| Neutral pH | Very Slow | Slow | pH ~7 |
| High pH (Basic) | Slow | Fast | pH > 7 |
| Temperature | Increases (Arrhenius behavior) | Increases (Arrhenius behavior) | Higher temperature accelerates reaction |
| Silane Concentration | Increases | Increases | Higher concentration leads to faster rates |
| Solvent Polarity | Solvent-dependent | Solvent-dependent | Affects solubility and transition state stabilization |
Radical Trapping Experiments and Intermediate Detection
Many reactions involving organosilanes proceed through radical intermediates, particularly silyl radicals (R₃Si•). researchgate.net The existence of these transient species is often confirmed through radical trapping experiments and direct spectroscopic detection. researchgate.netacs.org
Radical trapping involves adding a compound (a "trap") to the reaction mixture that reacts rapidly and selectively with the radical intermediate to form a stable, characterizable adduct. Common radical traps include nitroxides like 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) and olefins like α-methylstyrene. acs.org For instance, in a reaction where a silyl radical is suspected, the addition of TEMPO would lead to the formation of a stable Si-O-TEMPO adduct, which can be detected by mass spectrometry, confirming the presence of the silyl radical. acs.orgchinesechemsoc.org
Direct detection of radical intermediates is often achieved using Electron Spin Resonance (ESR) spectroscopy. ESR is highly sensitive to species with unpaired electrons and can provide structural information about the radical. However, the high reactivity and short lifetimes of many silyl radicals can make direct detection challenging.
In photocatalytic reactions, where silyl radicals are often generated from hydrosilanes, trapping experiments are crucial for elucidating the mechanism. nih.gov For example, in a proposed cross-electrophile coupling, the addition of a radical trap can intercept the silyl radical, preventing the formation of the final product and instead forming a trapped adduct, which provides strong evidence for the radical pathway. acs.orgnih.gov
Table 3: Common Radical Traps and Their Application
| Radical Trap | Type of Radical Trapped | Detectable Adduct | Detection Method |
|---|---|---|---|
| TEMPO (2,2,6,6-tetramethylpiperidinyloxy) | Silyl Radicals, Carbon-centered Radicals | R₃Si-O-TEMPO | Mass Spectrometry, NMR |
| α-Methylstyrene | Silyl Radicals | Product of addition to the double bond | Mass Spectrometry, GC-MS, NMR |
| 1,4-Dicyanobenzene | Silyl Radicals | Arylated silane product | Mass Spectrometry, NMR |
| Alkyl Halides | Silyl Radicals (via halogen abstraction) | Silyl Halide + Alkyl Radical | Indirectly, by observing subsequent reactions of the alkyl radical |
Computational Chemistry Approaches to Organosilicon Reactivity
Beyond DFT, a range of computational chemistry methods are applied to study the reactivity of organosilicon compounds. These approaches provide a theoretical framework to understand and predict chemical behavior, complementing experimental findings. nih.gov
Ab initio molecular orbital (MO) calculations are a fundamental tool for investigating reaction pathways from reactants to products. nih.gov These methods, which solve the electronic Schrödinger equation without empirical parameters, can accurately model the potential energy surface of a reaction. This allows for the identification of transition states and intermediates, providing detailed mechanistic insights into processes like 1,2-additions to double bonds and rearrangements. nih.gov
Quantum chemical computational studies are particularly valuable for understanding the differences between silicon and carbon chemistry. nih.gov For example, they can explain the instability of silicon analogues of unsaturated carbon compounds (like disilenes) by analyzing their nonplanar structures and orbital interactions. nih.gov Concepts such as HOMO-LUMO interactions and the formation of initial reactant complexes are routinely investigated to rationalize observed reactivity and selectivity. nih.govdntb.gov.ua
Combined quantum mechanics/molecular mechanics (QM/MM) methods can be used for larger systems where a full quantum mechanical treatment is computationally prohibitive. In this approach, the reactive center is treated with a high-level quantum method, while the rest of the system (e.g., solvent molecules or large substituents) is modeled using classical molecular mechanics. This allows for the study of environmental effects on the reaction.
Stereo- and Regiochemical Control Mechanisms
Reactions involving the 1-phenylethenyl group of this compound are subject to stereo- and regiochemical considerations. The ability to control these outcomes is a central goal in synthetic chemistry, and understanding the underlying mechanisms is key.
Regiochemical Control: The regioselectivity of electrophilic substitution on vinylsilanes is a well-studied phenomenon. chemtube3d.com Typically, the electrophile replaces the silicon group at the ipso-carbon (the carbon atom to which the silicon is attached). chemtube3d.com This is due to the β-silicon effect, where the silyl group stabilizes a developing positive charge at the β-position in the reaction intermediate. nih.gov In catalytic reactions like hydrosilylation or reductive couplings, the regiochemical outcome can often be controlled by the choice of catalyst and ligands. nih.govacs.orgnih.gov For example, in the cobalt-catalyzed hydrosilylation of alkynes, using bidentate phosphine (B1218219) ligands can lead to (E)-β-vinylsilanes, while bipyridine ligands can yield α-vinylsilanes. nih.gov This control arises from the different ways the ligands influence the catalyst's electronic and steric properties, thereby directing the insertion of the alkyne into either the Co-H or Co-Si bond of the active catalytic species. nih.gov
Stereochemical Control: The stereochemistry of the vinylsilane is often retained during electrophilic substitution reactions. chemtube3d.commcgill.ca For instance, the reaction of an (E)-vinylsilane with an electrophile typically yields an (E)-alkene. chemtube3d.com In addition reactions across the double bond, the stereochemical outcome can be influenced by the reaction mechanism and the reagents used. Catalytic methods have been developed for the stereocontrolled synthesis of highly substituted vinylsilanes. For example, a palladium-catalyzed three-component carbosilylation of internal alkynes can produce either cis- or trans-tetrasubstituted vinylsilanes depending on the choice of phosphine ligand. nih.gov This control is achieved by the ligand influencing the geometry of the key organopalladium intermediates in the catalytic cycle. nih.gov
Applications in Advanced Chemical Synthesis and Materials Science Research Oriented
Organosilicon Reagents in Complex Molecule Synthesis
Organosilicon reagents have become indispensable in the synthesis of complex organic molecules. Their stability, low toxicity, and unique reactivity profile make them attractive alternatives to other organometallic compounds. sigmaaldrich.com Diethyl(methyl)(1-phenylethenyl)silane, as a functionalized vinylsilane, embodies these characteristics and offers chemists a versatile platform for carbon-carbon bond formation and functional group manipulation.
Vinylsilanes, including this compound, are valuable building blocks in organic synthesis due to the unique properties conferred by the silicon atom. The carbon-silicon bond can be selectively cleaved under various conditions to introduce a wide range of functional groups with high regio- and stereocontrol. This reactivity makes them precursors to a diverse array of organic compounds.
The polarization of the Si-C bond and the ability of silicon to stabilize an adjacent carbocation (the β-silicon effect) are key to their synthetic utility. acs.org This allows for electrophilic substitution reactions where the silyl (B83357) group is replaced by an incoming electrophile, often with retention of the double bond geometry. chemtube3d.com This predictable reactivity enables the synthesis of substituted alkenes, which are important structural motifs in many natural products and pharmaceuticals.
The versatility of vinylsilanes is further expanded through their participation in transition-metal-catalyzed cross-coupling reactions. For instance, in the Hiyama coupling, a vinylsilane is coupled with an organic halide in the presence of a palladium catalyst. rsc.org This reaction is particularly useful for creating complex molecular architectures and has been employed in the synthesis of various functional materials and fine chemicals. rsc.org
The stability of organosilane compounds also allows for their use in multi-step synthetic sequences where other, more reactive organometallic reagents might not be compatible. sigmaaldrich.com Their low toxicity compared to other organometallics, such as organostannanes, makes them a more environmentally benign choice in chemical synthesis. sigmaaldrich.com
| Reagent Class | Key Features | Synthetic Applications |
| Vinylsilanes | Stable, low toxicity, predictable reactivity | Cross-coupling reactions (e.g., Hiyama coupling), electrophilic substitution, synthesis of stereodefined alkenes |
| Silyl Enol Ethers | Readily prepared, versatile nucleophiles | Aldol reactions, Michael additions, alkylations |
| Allylsilanes | Stable precursors to allylic anions | Allylation of carbonyls and other electrophiles |
| Arylsilanes | Stable, participate in cross-coupling | Synthesis of biaryls and other aromatic compounds |
The synthesis of alkenes with specific stereochemistry (E/Z isomerism) is a significant challenge in organic chemistry. Vinylsilanes, such as this compound, provide a powerful solution to this problem. chemtube3d.com The reactions involving vinylsilanes often proceed with high stereoselectivity, allowing for the controlled formation of either the (E) or (Z) isomer of the desired alkene.
One of the most common methods for stereodefined alkene synthesis using vinylsilanes is through electrophilic substitution. The reaction of a vinylsilane with an electrophile typically occurs with retention of configuration at the double bond. chemtube3d.com This means that the stereochemistry of the starting vinylsilane directly dictates the stereochemistry of the resulting alkene. This principle is a cornerstone of modern synthetic strategy, enabling the construction of complex molecules with precise control over their three-dimensional structure.
Furthermore, Hiyama-Denmark cross-coupling reactions offer another avenue for the stereocontrolled synthesis of alkenes. nih.gov These reactions have been shown to be effective for creating highly substituted and stereochemically defined alkenes, which are often difficult to synthesize using traditional methods like the Wittig reaction. nih.gov The stability and ease of handling of vinylsilanes make them particularly attractive partners in these transformations. nih.gov
Recent advancements have also demonstrated the use of ruthenium-catalyzed multicomponent reactions to generate stereodefined dienes from vinylsilanes, further highlighting their utility in constructing complex and functionally dense molecules. nih.gov
| Reaction Type | Stereochemical Outcome | Key Features |
| Electrophilic Substitution | Retention of configuration | Predictable stereochemistry based on starting vinylsilane. |
| Hiyama-Denmark Coupling | High stereospecificity | Allows for the synthesis of tri- and tetrasubstituted alkenes. nih.gov |
| Ruthenium-Catalyzed Reactions | High regio- and diastereoselectivity | Enables the synthesis of complex, stereodefined dienes. nih.gov |
The silyl group in vinylsilanes like this compound plays a crucial role in directing the stereoselective functionalization of the double bond. The interaction between the carbon-silicon (C-Si) bond and the adjacent π-system of the alkene influences the trajectory of incoming reagents, leading to highly controlled additions.
During electrophilic attack on the vinylsilane, the silyl group stabilizes the resulting carbocation intermediate through hyperconjugation, a phenomenon known as the β-silicon effect. chemtube3d.com This stabilization directs the electrophile to the carbon atom attached to the silicon (the ipso-carbon). As the electrophile adds, the silyl group is eliminated, resulting in the formation of a new carbon-carbon or carbon-heteroatom bond with retention of the original double bond geometry. chemtube3d.com This process provides a reliable method for the stereoselective synthesis of a wide variety of substituted alkenes.
This directing effect is fundamental to the synthetic utility of vinylsilanes, allowing chemists to install functional groups with a high degree of precision, which is essential in the synthesis of complex target molecules where stereochemistry is critical for biological activity or material properties.
In more advanced synthetic strategies, the silyl group can be employed as a "temporary tether" to control the stereochemical outcome of cyclization reactions. In this approach, two reactive partners are temporarily linked together by a silicon-containing group. This intramolecular setup brings the reacting components into close proximity, facilitating a cyclization reaction that might be inefficient or non-selective in an intermolecular fashion.
Once the desired cyclic structure is formed, the silicon tether can be cleanly removed, often under mild conditions. This strategy has proven to be a powerful tool for the construction of complex cyclic and polycyclic systems with a high degree of stereocontrol. The stability and predictable reactivity of the bonds to silicon make it an ideal element for this purpose. sigmaaldrich.com
The steric bulk of a silyl group, such as the diethyl(methyl)silyl group in this compound, can be strategically utilized to influence the stereochemical course of a reaction. In this context, the silyl group acts as a "fat proton," a sterically demanding group that directs an incoming reagent to the opposite, less hindered face of the molecule.
This steric directing effect is a valuable tool in asymmetric synthesis, where the goal is to create a single enantiomer or diastereomer of a chiral molecule. By temporarily installing a bulky silyl group, chemists can control the facial selectivity of reactions such as hydrogenations, epoxidations, and hydroborations. After the desired stereocenter has been set, the silyl group can be removed, revealing the final product. This approach leverages the size of the silicon substituent to achieve high levels of stereocontrol. sigmaaldrich.com
The Brook rearrangement is a synthetically useful transformation in which a silyl group migrates from a carbon atom to an oxygen atom. This rearrangement is typically initiated by the deprotonation of a hydroxyl group alpha to a silicon atom, forming an alkoxide that then attacks the silicon, leading to the migration of the silyl group.
This rearrangement can be strategically employed in multi-step synthetic sequences to achieve transformations that would be difficult to accomplish through other means. For example, it can be used to unmask a reactive functional group or to invert the polarity of a carbon center. The ability to trigger this rearrangement under specific conditions allows for its incorporation into elegant and efficient synthetic routes towards complex molecular targets. sigmaaldrich.com
Polymer Chemistry and Materials Precursors
This compound emerges as a significant monomer in the field of polymer chemistry, primarily due to the reactive 1-phenylethenyl group, which is amenable to various polymerization techniques. Its unique structure allows for the synthesis of advanced organosilicon polymers with tailored properties.
Precursors for Organosilicon Resins and Polymers
Organosilicon compounds are fundamental building blocks for a wide array of functional materials, including resins and polymers that exhibit enhanced properties such as high thermal stability and hydrophobicity. rsc.org Vinylsilanes, such as this compound, serve as crucial precursors in the synthesis of these materials. The polymerization of vinylsilane monomers can lead to the formation of polymers with reactive Si-H bonds, which are stable in air. acs.org These polymers can be subsequently pyrolyzed at high temperatures under an inert atmosphere to yield silicon carbide. acs.org The incorporation of silicon-containing moieties into polymer backbones is a key strategy for developing advanced materials with improved physical properties. rsc.org
Synthesis of In-Chain Functionalized Polymeric Systems
The strategic synthesis of polymers with functional groups integrated within the main chain allows for precise control over the final material's properties. A versatile intermediate for the anionic synthesis of such in-chain-functionalized polymers is Dimethyl-[4-(1-phenylvinyl)phenyl]silane, a silyl-hydride-functionalized 1,1-diphenylethylene (B42955) derivative. researchgate.net This approach enables the quantitative introduction of silyl-hydride groups into the polymer backbones through living anionic polymerization. researchgate.net For instance, binary random in-chain silyl-hydride multi-functionalized copolymers of styrene (B11656), butadiene, and isoprene (B109036) have been successfully synthesized using this method. researchgate.net This demonstrates a powerful technique for creating complex polymeric architectures where the functionality is an integral part of the polymer chain.
Polycarbosilane Preparation via Hydrosilylation Polymerization
Hydrosilylation polymerization is a versatile and efficient method for synthesizing polycarbosilanes, which are polymers featuring silicon and carbon atoms in the main chain. ibs.re.kr This reaction typically involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, like that in an alkene, and is often catalyzed by transition metal complexes, particularly platinum compounds. rsc.orgnih.gov The process is known for its high yields and stereoselectivity. nih.gov
Functional 1,1-diphenylethylene (DPE) derivatives containing Si-H groups have been utilized as monomers to prepare polycarbosilanes with Si-C bonds and phenyl rings in their backbones. researchgate.net A metal-free approach to hydrosilylation polymerization has also been developed using a borane (B79455) catalyst, B(C6F5)3, which facilitates the step-growth polymerization of dienes and disilanes under mild conditions. ibs.re.kr This method allows for the production of polycarbosilanes with a diverse range of structures and properties. ibs.re.kr
Below is a table summarizing representative conditions for hydrosilylation polymerization.
| Monomers | Catalyst | Solvent | Temperature | Polymer Properties |
| 1,4-Diisopropenylbenzene & 1,4-Bis(dimethylsilyl)benzene | B(C6F5)3 | Chloroform | Room Temperature | High degree of polymerization ibs.re.kr |
| Styrene & Tertiary Silanes | Co(OPv)2 with 1-adamantyl isocyanide | Not specified | Not specified | Yields up to 99% nih.gov |
| Oct-1-ene & Triethoxymethylsilane (TEMS) | Nickel-based pincer complexes | Not specified | Room Temperature | Up to 97% yield and 98% selectivity nih.gov |
Anionic Polymerization in the Context of Vinylsilanes
Anionic polymerization is a key technique for synthesizing polymers from vinyl monomers with well-defined structures. In the context of vinylsilanes, anionic polymerization can be initiated by organolithium compounds like sec-butyllithium. semanticscholar.org The polymerization behavior of vinylsilanes is influenced by factors such as temperature and the presence of additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA). semanticscholar.org For instance, with trimethylvinylsilane, elimination reactions can be suppressed at lower temperatures. semanticscholar.org
A notable advancement in this area is the anionic stitching polymerization of styryl(vinyl)silanes, which yields a new class of silicon- and carbon-containing polymers with fused sila-bicyclic structures in the main chain. rsc.orgrsc.org This method proceeds with high efficiency and can be used to create block copolymers by sequentially adding other monomers like styrene or trimethyl(vinyl)silane. rsc.org The resulting polymers exhibit high glass-transition temperatures and transparency. rsc.orgrsc.org
The table below outlines examples of block copolymers synthesized via anionic stitching polymerization.
| First Monomer Block | Second Monomer | Resulting Copolymer | Mn ( g/mol ) | PDI |
| poly-1a (Mn = 3400, PDI = 1.19) | Styrene | poly-1a-b-PS | 7100 | 1.29 rsc.org |
| poly-1a (Mn = 4500, PDI = 1.10) | Trimethyl(vinyl)silane | poly-1a-b-PTMVS | 8300 | 1.19 rsc.org |
Thermal Stability and Ceramic Precursor Research
Polymers derived from vinylsilanes are investigated for their potential as ceramic precursors due to their high thermal stability. acs.org The thermal degradation of polysiloxanes, a related class of silicon-containing polymers, often proceeds through two main pathways: a "back-biting" reaction involving rearrangement of the Si-O backbone to form cyclic monomers, and the oxidative scission of side chains. nih.gov
The introduction of bulky or aromatic groups, such as diphenylsiloxane units, into the polymer chain can significantly enhance thermal stability. nih.gov This is attributed to the inhibition of the "back-biting" degradation mechanism. nih.gov For example, incorporating diphenylsiloxane units into poly[methyl(trifluoropropyl)silane] can increase the 5% mass loss temperature by 72°C under a nitrogen atmosphere. nih.gov Polymers synthesized through methods like anionic stitching polymerization of styryl(vinyl)silanes also demonstrate notable thermal stability with high glass-transition temperatures. rsc.org This inherent thermal robustness makes these materials promising precursors for silicon-based ceramics upon pyrolysis.
Future Directions and Emerging Research Avenues in Diethyl Methyl 1 Phenylethenyl Silane Chemistry
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of vinylsilanes, including Diethyl(methyl)(1-phenylethenyl)silane, predominantly relies on the hydrosilylation of alkynes. This process involves the addition of a silicon-hydrogen bond across a carbon-carbon triple bond. mdpi.com The primary challenge in the hydrosilylation of a terminal alkyne like phenylacetylene (B144264) is controlling the regioselectivity to favor the α-adduct (forming a 1,1-disubstituted vinylsilane) over the β-adduct. researchgate.net
Historically, platinum-based catalysts such as Speier's and Karstedt's catalysts have been widely used, but they typically favor the formation of the linear trans-β-vinylsilane isomer. The quest for enhanced selectivity has led to the development of novel catalytic systems. Ruthenium-based catalysts, particularly complexes like [Cp*Ru(MeCN)₃]PF₆, have emerged as a robust solution, demonstrating remarkable success in selectively producing 1,1-disubstituted α-vinylsilanes from a diverse range of terminal alkynes.
Recent research has also focused on nanoparticle catalysts. For instance, platinum nanoparticles of controlled sizes (1.6–7.0 nm) supported on SBA-15 silica (B1680970) have been tested in the liquid phase hydrosilylation of phenylacetylene. mdpi.com Studies revealed that larger Pt particles exhibit higher activity, while smaller particles show greater selectivity towards the β-(E) product, highlighting the importance of catalyst size and support in tuning reaction outcomes. mdpi.com Furthermore, efforts are underway to develop catalysts based on more abundant and cost-effective metals, such as iron and cobalt, to create more sustainable synthetic processes. nih.govnih.gov
| Catalyst System | Primary Product Isomer | Key Research Findings | Reference |
|---|---|---|---|
| Classical Pt-catalysts (e.g., Karstedt's) | trans-β-vinylsilane | Powerful and established method for linear vinylsilanes. | |
| [Cp*Ru(MeCN)₃]PF₆ | α-vinylsilane | Excellent selectivity for the 1,1-disubstituted product with a wide range of functional groups tolerated. | |
| Size-controlled Pt Nanoparticles | β-(E)-vinylsilane (selectivity varies with size) | Catalyst activity increases with particle size, while selectivity for the β-(E) isomer is higher for smaller particles. | mdpi.com |
| Pyridine-2,6-diimine (PDI) Iron Complex | Varies (Cycloaddition/Dimerization) | Catalyzes selective intermolecular homodimerization and cross-cycloaddition reactions of vinylsilanes. | nih.gov |
Exploration of New Reactivity Modes for Silicon-Containing Unsaturated Compounds
The carbon-carbon double bond in this compound serves as a versatile platform for a wide array of chemical transformations beyond simple derivatization. Research is actively exploring novel reactivity modes for vinylsilanes to construct complex molecular architectures.
One promising area is the use of vinylsilanes in cycloaddition reactions. Iron complexes have been shown to catalyze the selective, intermolecular cross-cycloaddition of vinylsilanes with 1,3-dienes. nih.gov Depending on the substitution pattern of the diene, either [2+2] or [4+2] cycloadducts can be formed, offering a direct route to valuable cyclic organosilicon compounds. nih.gov In the absence of a diene partner, these same catalysts can promote the chemoselective head-to-head homodimerization of vinylsilanes. nih.gov
The reactivity of vinylsilanes is also governed by the "β-silicon effect," where the silyl (B83357) group stabilizes a positive charge at the β-position. researchgate.net This electronic feature influences the outcomes of electrophilic attack and can be harnessed to control reaction pathways. researchgate.netresearchgate.net Beyond these, vinylsilanes are known to participate in a variety of established synthetic operations, including Tamao–Fleming oxidation, olefin metathesis, and palladium-catalyzed cross-coupling reactions, which remain active areas of methods development.
Advanced Computational Modeling for Reaction Prediction and Optimization
Computational chemistry has become an indispensable tool for deepening the understanding of reaction mechanisms and predicting the behavior of complex chemical systems. hydrophobe.org For organosilicon compounds like this compound, methods such as Density Functional Theory (DFT) are being employed to model reaction pathways and optimize conditions. mdpi.com
These computational approaches allow researchers to calculate the energies of intermediates and transition states, thereby elucidating the step-by-step mechanism of reactions like hydrosilylation. mdpi.com For example, combined experimental and computational studies on the silylation of vinyl arenes have successfully detailed the reaction mechanism, including the role of intermediates and the conformational freedom that influences the final product. mdpi.com
Modeling can also predict molecular properties that govern reactivity. The calculation of the Lowest Unoccupied Molecular Orbital (LUMO) can identify the most likely site for nucleophilic attack on a silane (B1218182), aiding in the design of more reactive molecules. hydrophobe.org By simulating how different catalysts, solvents, or temperature changes affect the energy landscape of a reaction, computational studies can guide the experimental design, reducing the time and resources needed for optimization and accelerating the discovery of new transformations. nih.gov
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The shift towards more sustainable and efficient chemical manufacturing has spurred significant interest in continuous flow chemistry. researchgate.net This technology offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, precise control over reaction parameters, and simplified scalability. researchgate.netunimi.it
The application of flow chemistry to organosilane synthesis is a growing field. Continuous flow reactors have been successfully used for the direct synthesis of alkoxysilanes and for the production of siloxanes. mdpi.comlabpartnering.org For highly exothermic reactions like catalytic hydrosilylation, the high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, preventing temperature spikes that can lead to side reactions and reduced product purity. unimi.it
Integrating flow systems can create fully automated processes, from reagent introduction to in-line monitoring and purification. This approach not only improves efficiency and yield but also minimizes waste and operator exposure, aligning with the principles of green chemistry. The development of a continuous flow process for the synthesis of this compound could represent a significant step towards a more sustainable and economically viable production method.
Bio-inspired and Biocatalytic Approaches in Organosilicon Chemistry
Future research aims to evolve enzymes capable of catalyzing the hydrosilylation of alkynes. A successful biocatalyst could offer unparalleled control over both regio- and enantioselectivity, a feat that remains difficult to achieve with conventional methods. acs.org Additionally, enzymes like Silicatein-α, which naturally mediate the formation of silicon-oxygen bonds in marine sponges, are being studied as potential scaffolds for engineering new biocatalysts for organosiloxane chemistry. researchgate.net These bio-inspired approaches could revolutionize the synthesis of chiral and functionalized organosilicon compounds. acs.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
